molecular formula C7H12Cl2N2O B7945346 6-Methoxy-2-methylpyridin-3-amine dihydrochloride

6-Methoxy-2-methylpyridin-3-amine dihydrochloride

Cat. No.: B7945346
M. Wt: 211.09 g/mol
InChI Key: YKEPVXFLRSIPPX-UHFFFAOYSA-N
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Description

6-Methoxy-2-methylpyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C7H10N2O·2HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used as a fluorescent probe to measure the activity of human carboxylesterases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-methylpyridin-3-amine dihydrochloride typically involves the reaction of 6-methoxy-2-methylpyridin-3-amine with hydrochloric acid. The reaction conditions usually include:

    Starting Material: 6-Methoxy-2-methylpyridin-3-amine

    Reagent: Hydrochloric acid

    Solvent: Water or an appropriate organic solvent

    Temperature: Room temperature to slightly elevated temperatures

    Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters precisely.

    Purification Steps: Such as crystallization or recrystallization to obtain the pure dihydrochloride salt.

    Quality Control: Analytical techniques like HPLC or NMR to ensure the product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-methylpyridin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to its amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

6-Methoxy-2-methylpyridin-3-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methylpyridin-3-amine dihydrochloride involves its interaction with specific molecular targets. As a fluorescent probe, it is hydrolyzed to 6-methoxy-2,3,4,5-tetrahydropyridine, which then reacts with aminopyridine . This reaction allows researchers to measure the activity of carboxylesterases, providing insights into enzyme function and regulation.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-2-methylamino-3-aminopyridine HCl
  • 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride

Uniqueness

6-Methoxy-2-methylpyridin-3-amine dihydrochloride is unique due to its specific structure and functional groups, which make it an effective fluorescent probe for enzyme activity measurement. Its methoxy and methyl groups contribute to its distinct chemical properties and reactivity compared to similar compounds .

Properties

IUPAC Name

6-methoxy-2-methylpyridin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c1-5-6(8)3-4-7(9-5)10-2;;/h3-4H,8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEPVXFLRSIPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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